molecular formula C17H15BrN2O5 B3892795 (E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3892795
M. Wt: 407.2 g/mol
InChI Key: NQJGESKWHFHPKS-BQYQJAHWSA-N
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Description

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromo and nitro group on one phenyl ring and two methoxy groups on the other phenyl ring, connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromo-4-nitroaniline and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit certain enzymes involved in disease pathways.

    Modulating receptors: It can bind to and modulate the activity of specific receptors.

    Interfering with cellular processes: It can disrupt cellular processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (E)-3-(2-bromoanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
  • (E)-3-(2-chloro-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both bromo and nitro groups on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the methoxy-substituted phenyl ring makes this compound distinct from its analogs.

Properties

IUPAC Name

(E)-3-(2-bromo-4-nitroanilino)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5/c1-24-16-6-3-11(9-17(16)25-2)15(21)7-8-19-14-5-4-12(20(22)23)10-13(14)18/h3-10,19H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJGESKWHFHPKS-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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